Cas no 2549035-94-9 (2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide)

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound characterized by its imidazo[1,2-b]pyridazine ring structure. This compound offers significant advantages due to its unique chemical properties, including high purity, stability, and excellent solubility. Its specific structure endows it with potential applications in pharmaceutical research and development, particularly in the design of novel drug candidates.
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide structure
2549035-94-9 structure
Product name:2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No:2549035-94-9
MF:C17H17FN4O
Molecular Weight:312.341486692429
CID:5314681
PubChem ID:154883707

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
    • 2549035-94-9
    • 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
    • AKOS040730258
    • F6789-1902
    • インチ: 1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-7-5-4-6-11(12)18/h4-10H,1-3H3,(H,19,23)
    • InChIKey: GDVYOGRSDLEKIT-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NC(C1C=CC2=NC(=CN2N=1)C(C)(C)C)=O

計算された属性

  • 精确分子量: 312.13863934g/mol
  • 同位素质量: 312.13863934g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 439
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • XLogP3: 3.3

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸度系数(pKa): 10.15±0.70(Predicted)

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6789-1902-20mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
20mg
$99.0 2023-09-07
Life Chemicals
F6789-1902-2mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
2mg
$59.0 2023-09-07
Life Chemicals
F6789-1902-40mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
40mg
$140.0 2023-09-07
Life Chemicals
F6789-1902-75mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
75mg
$208.0 2023-09-07
Life Chemicals
F6789-1902-3mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
3mg
$63.0 2023-09-07
Life Chemicals
F6789-1902-10μmol
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
10μmol
$69.0 2023-09-07
Life Chemicals
F6789-1902-1mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
1mg
$54.0 2023-09-07
Life Chemicals
F6789-1902-5mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
5mg
$69.0 2023-09-07
Life Chemicals
F6789-1902-10mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
10mg
$79.0 2023-09-07
Life Chemicals
F6789-1902-100mg
2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
2549035-94-9
100mg
$248.0 2023-09-07

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 関連文献

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamideに関する追加情報

Introduction to 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2549035-94-9)

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, identified by its CAS number 2549035-94-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazo[1,2-b]pyridazine class, a structural motif known for its broad spectrum of biological activities. The presence of a tert-butyl group and a fluorophenyl moiety in its molecular framework enhances its pharmacological potential, making it a promising candidate for further exploration in drug discovery.

The chemical structure of 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide incorporates a fused imidazole ring system connected to a pyridazine ring, with an amide functional group at the 6-position. This unique arrangement contributes to its distinctive electronic and steric properties, which are critical for its interaction with biological targets. The fluorophenyl substituent, in particular, has been extensively studied for its ability to modulate metabolic stability and binding affinity in drug molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Among these, imidazo[1,2-b]pyridazines have emerged as a privileged scaffold due to their demonstrated efficacy in various pharmacological assays. The compound 2549035-94-9, with its specific substitution pattern, has been investigated for its potential role in modulating biological pathways associated with inflammation, cancer, and infectious diseases.

One of the most compelling aspects of 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is its ability to interact with multiple targets within cellular systems. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are often dysregulated in pathological conditions. The tert-butyl group provides steric hindrance that can fine-tune binding interactions, while the fluorophenyl moiety enhances lipophilicity and membrane permeability—key factors for effective drug delivery.

The synthesis of 2549035-94-9 involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the complex heterocyclic core. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the compound's structural complexity and pharmaceutical relevance.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2549035-94-9 with high confidence. Molecular docking studies have revealed that this compound can bind effectively to pockets on enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various diseases. The computational insights have guided experimental efforts toward optimizing analogs with improved potency and selectivity.

In clinical settings, the potential of 2549035-94-9 is being explored through preclinical studies aimed at evaluating its safety profile and pharmacokinetic properties. Animal models have provided valuable data on its distribution, metabolism, and excretion (DME), which are critical parameters for assessing drug feasibility. The compound's favorable pharmacokinetic profile suggests that it may be suitable for oral administration, expanding its therapeutic applicability.

The role of fluorine atoms in medicinal chemistry cannot be overstated. The presence of a fluorophenyl group in 2549035-94-9 not only enhances binding affinity but also contributes to metabolic stability by preventing rapid degradation. This feature is particularly advantageous for drugs that require prolonged half-lives to maintain efficacy. Additionally, fluorine substitution can influence pharmacokinetic properties such as solubility and bioavailability, making it a strategic choice for drug design.

As research progresses, the therapeutic landscape for imido[1,2-b]pyridazines continues to expand. New derivatives of 2549035-94-9 are being synthesized with the aim of improving their biological activity while minimizing side effects. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being leveraged to identify novel analogs with enhanced therapeutic profiles.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 2549035-94-9. AI-driven platforms can analyze vast datasets to predict molecular properties and optimize synthetic routes efficiently. This synergy between traditional organic synthesis and computational methods has significantly shortened the time required to bring new compounds into preclinical development.

The future prospects for 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are bright, with ongoing studies focusing on elucidating its mechanism of action and exploring new indications. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. As our understanding of biological pathways continues to evolve, compounds like this one will play a pivotal role in addressing unmet medical needs.

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